molecular formula C19H21NO2 B587024 N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide CAS No. 22684-91-9

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide

Cat. No.: B587024
CAS No.: 22684-91-9
M. Wt: 295.4 g/mol
InChI Key: QJCSDPQQGVJGQY-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dibenzo[b,e]oxepin core, which is a tricyclic structure, and an amine oxide functional group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the dibenzo[b,e]oxepin core: This can be achieved through a series of cyclization reactions involving aromatic precursors.

    Introduction of the but-3-en-1-amine side chain: This step often involves nucleophilic substitution reactions.

    N,N-Dimethylation: This is usually carried out using dimethylamine or a similar reagent.

    Oxidation to form the N-oxide: This final step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups or the core structure.

    Reduction: Reduction reactions can convert the N-oxide back to the amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the amine or aromatic sites.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxygenated derivatives, while reduction could produce the corresponding amine.

Scientific Research Applications

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-oxide functional group can participate in redox reactions, potentially altering the activity of these targets. The dibenzo[b,e]oxepin core may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[b,e]oxepin derivatives: Compounds with similar tricyclic structures but different functional groups.

    Amine oxides: Other compounds featuring the N-oxide functional group.

Uniqueness

N,N-Dimethyl-4-(tetradecahydrodibenzo[b,e]oxepin-11-yl)but-3-en-1-amine N-oxide is unique due to its combination of a dibenzo[b,e]oxepin core and an N-oxide functional group. This dual feature provides distinct chemical reactivity and potential biological activity, setting it apart from other compounds with only one of these characteristics.

Properties

CAS No.

22684-91-9

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine oxide

InChI

InChI=1S/C19H21NO2/c1-20(2,21)13-7-11-17-16-9-4-3-8-15(16)14-22-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3

InChI Key

QJCSDPQQGVJGQY-UHFFFAOYSA-N

SMILES

C[N+](C)(CCC=CC1C2CCCCC2COC3C1CCCC3)[O-]

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2COC3=CC=CC=C31)[O-]

Synonyms

3-Dibenz[b,e]oxepin-11(6H)-ylidene-N,N-dimethyl-1-propanamine N-Oxide;  N,N-Diethyldibenz[b,d]oxepin-11(6H),α-propylamine N-Oxide; 

Origin of Product

United States

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